MC-PEG2-Boc in Linker Length Optimization: Short PEG2 Spacer Defines Unique Ternary Complex Geometry for Targeted Degradation
MC-PEG2-Boc provides a precisely defined 2-unit polyethylene glycol (PEG2) spacer. In a systematic study of VHL-recruiting PROTACs, it was demonstrated that altering linker length by even a single PEG unit can significantly impact degradation efficiency without affecting the binary binding affinity (IC50) of the warhead [1]. Specifically, when comparing PROTACs designed to degrade ERα, the PEG3 linker variant (LCL-ER(dec)) exhibited the highest degradation activity, while the PEG2 variant (LCL-ER(dec)-P2) and PEG4 variant (LCL-ER(dec)-P4) showed distinct differences in degradation profiles despite maintaining near-identical target binding affinities (IC50 = 30–50 nM) [1]. This demonstrates that the specific spatial distance enforced by a PEG2 unit is a critical variable in achieving productive ternary complex formation.
| Evidence Dimension | Impact of Linker Length (PEG2 vs PEG3 vs PEG4) on ERα Degradation Activity |
|---|---|
| Target Compound Data | PROTAC with PEG2 linker (LCL-ER(dec)-P2) showed suboptimal degradation compared to PEG3 linker. |
| Comparator Or Baseline | PROTAC with PEG3 linker (LCL-ER(dec)) exhibited the highest degradation activity; PROTAC with PEG4 linker (LCL-ER(dec)-P4) showed reduced activity. All variants retained target binding IC50 of 30-50 nM. |
| Quantified Difference | Degradation efficiency is highly sensitive to linker length, with a preference for PEG3 over PEG2 and PEG4 in this system. |
| Conditions | VHL-recruiting PROTAC targeting ERα; Western blot analysis of ERα degradation in cells. |
Why This Matters
This underscores that MC-PEG2-Boc is not a generic 'short linker' but a specific geometric tool; substituting it with a longer PEG linker may yield a completely different degradation outcome, even if the warhead binding is unchanged.
- [1] MEDCHEM NEWS Vol.33 No.2. Figure 3. The Pharmaceutical Society of Japan. 2023. View Source
